Home > Products > Screening Compounds P55570 > ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate - 1151240-91-3

ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate

Catalog Number: EVT-3316243
CAS Number: 1151240-91-3
Molecular Formula: C12H14F3NO2
Molecular Weight: 261.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid

Compound Description: Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate in the synthesis of Sitagliptin, a drug used for the treatment of type 2 diabetes. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality. []

Relevance: This compound is structurally similar to Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate, differing only in the ester functionality. The ethyl ester in Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is replaced with a carboxylic acid in Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. Additionally, the amine group is protected with a Boc group. These structural modifications are commonly encountered in synthetic routes targeting Sitagliptin, highlighting the close relationship between these compounds. [, , ]

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Compound Description: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a β-amino acid and a crucial building block in the synthesis of Sitagliptin, a medication for type 2 diabetes. [, , , , ]

Relevance: This compound represents the core structure of Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate without the ethyl ester. It's the direct product of hydrolyzing the ester in the target compound. This structural similarity makes (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid a critical precursor in many synthetic approaches to Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate and, ultimately, Sitagliptin. [, , ]

(R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid

Compound Description: (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid serves as a crucial intermediate in various synthetic pathways for Sitagliptin, a drug used to treat type 2 diabetes. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amine group. []

Relevance: This compound shares a significant structural resemblance with Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate. The primary distinction lies in the replacement of the ethyl ester in the target compound with a carboxylic acid in (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. Furthermore, a Boc protecting group is present on the amine. This close structural relationship, along with its role as a key intermediate in Sitagliptin synthesis, underscores the importance of this compound. [, ]

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Compound Description: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate represents a significant starting material in the synthesis of Sitagliptin, a drug employed in the management of type 2 diabetes. []

Relevance: This compound shares a core structure with Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate, differing primarily in the presence of a ketone group instead of the amine. This ketone can be transformed into the chiral amine through various methods, such as asymmetric hydrogenation or biocatalytic transamination. The structural similarity and its role as a precursor in Sitagliptin synthesis underscore the relevance of this compound. [, , ]

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Compound Description: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is another key starting material employed in synthesizing Sitagliptin, a medication for treating type 2 diabetes. []

(R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one derivatives

Compound Description: These are a series of compounds designed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4). []

Relevance: This class of compounds incorporates the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl moiety, which is the same core structure as in Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate. The key difference lies in the replacement of the ethyl ester in the target compound with a (3aS,7aS)-octahydro-1H-indol-1-yl substituent attached to the carbonyl group. This structural variation is designed to interact with the S2 pocket of the DPP-4 enzyme, highlighting the importance of exploring different substituents to enhance the inhibitory activity against DPP-4. []

(R)-4-Chloro-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid

Compound Description: (R)-4-Chloro-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate used in a specific synthetic route for Sitagliptin. []

Relevance: This compound exhibits structural similarity to Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate, with a chlorine atom replacing the hydrogen on the beta carbon. The presence of the chlorine atom introduces a new chiral center. This modification can influence the reactivity and stereochemical outcome of subsequent reactions in the synthetic pathway to Sitagliptin. []

(R)-Ethyl-4-chloro-3-hydroxyl butanoate

Compound Description: (R)-Ethyl-4-chloro-3-hydroxyl butanoate is an intermediate used in a specific enzymatic synthesis route of Sitagliptin intermediate (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. []

Relevance: This compound exhibits structural similarity to Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate, with a chlorine atom replacing the hydrogen on the beta carbon, a hydroxyl group replacing the amino group on the alpha carbon, and the 2,4,5-trifluorophenyl substituent absent on the gamma carbon. The introduction of chlorine and hydroxyl groups and the subsequent steps to introduce the 2,4,5-trifluorophenyl substituent and convert the hydroxyl group to amino group highlight the flexibility in designing synthetic routes toward the target molecule. []

N-((R,S)-2-benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1- oxopropyl)-L-phenylalanine benzyl ester (RB 101)

Compound Description: RB 101 is a complete inhibitor of the enkephalin-catabolizing enzymes. It's almost devoid of morphine side effects. []

Relevance: While RB 101 itself doesn't share structural similarities with Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate, its mention in a study investigating the antinociceptive effects of CCK-B antagonists is relevant. The study highlights the potential for using combinations of different drug classes to achieve enhanced therapeutic outcomes. This information could be relevant in exploring potential synergistic effects or alternative therapeutic approaches for conditions where both Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate (as a precursor to Sitagliptin) and enkephalin-related pathways might be involved. []

Source and Classification

The compound can be sourced from various suppliers and is identified by the CAS number 1151240-91-3. It falls under the category of amino acid derivatives and plays a crucial role in organic synthesis as an intermediate for more complex molecules. Its structural formula can be represented as C10_{10}H10_{10}F3_3NO2_2, with a molecular weight of approximately 233.19 g/mol .

Synthesis Analysis

The synthesis of ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves several steps:

  1. Starting Materials: The synthesis commonly begins with 2,4,5-trifluorophenyl acetonitrile and ethyl alpha-bromoacetate.
  2. Reaction Conditions: The initial reaction occurs in the presence of zinc as a reducing agent in tetrahydrofuran solvent, leading to the formation of ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate.
  3. Reduction Step: The keto group is subsequently reduced to an amino group using reducing agents such as lithium aluminum hydride or sodium borohydride .
  4. Industrial Methods: For large-scale production, continuous flow reactors may be employed to optimize yield and purity while minimizing waste .

Technical Parameters

  • Temperature: Reactions are typically conducted at controlled temperatures to ensure optimal yields.
  • Purification: Post-synthesis purification methods include recrystallization or chromatography to isolate the desired product.
Molecular Structure Analysis

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate exhibits a chiral center at the carbon atom adjacent to the amino group. The trifluorophenyl group significantly influences its chemical properties due to the electronegative fluorine atoms.

Structural Features

  • Chirality: The compound exists as an enantiomer with specific biological activity linked to its stereochemistry.
  • Functional Groups: The presence of both an amino group and an ethyl ester contributes to its reactivity in biochemical pathways.

Spectroscopic Data

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate participates in several key chemical reactions:

  1. Oxidation: The amino group can be oxidized to form nitro or imino derivatives using agents like potassium permanganate.
  2. Reduction: Further reduction can yield secondary or tertiary amines.
  3. Substitution Reactions: The trifluorophenyl group is reactive towards electrophilic aromatic substitution reactions .

Common Reagents

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Mechanism of Action

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate primarily targets enzymes involved in metabolic pathways:

Target Enzymes

It interacts with enzymes such as proteases and esterases that play crucial roles in various biochemical processes.

Mode of Action

The compound binds to active sites on these enzymes, inhibiting their normal function which can lead to altered metabolic processes such as energy production through pathways like glycolysis and the tricarboxylic acid cycle .

Physical and Chemical Properties Analysis

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate has several notable physical and chemical properties:

  • Appearance: Typically presented as a colorless liquid or oil.
  • Solubility: Soluble in organic solvents like chloroform but less soluble in water due to its hydrophobic trifluorophenyl group.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant Data

  • Melting Point: Not commonly specified; varies based on purity.
  • Boiling Point: Not specified; dependent on atmospheric pressure.
Applications

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate has diverse applications across multiple scientific fields:

  1. Pharmaceutical Research: Serves as a key intermediate in synthesizing drugs targeting neurological disorders and cardiovascular diseases.
  2. Biochemical Studies: Used in enzyme-substrate interaction studies and protein-ligand binding research.
  3. Industrial Chemistry: Employed in producing agrochemicals and other industrial compounds .
Introduction to Chiral β-Amino Ester Building Blocks

Structural Significance in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Design

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate functions as a pivotal intermediate for DPP-4 inhibitors, enzymes critical to incretin hormone regulation in type 2 diabetes management. The compound’s β-amino ester moiety mimics the natural peptide substrates of DPP-4, which cleaves N-terminal dipeptides featuring proline or alanine at the penultimate position. This molecular mimicry enables competitive inhibition by occupying the enzyme’s catalytic site while resisting hydrolysis [2] [4].

The catalytic triad of DPP-4 (Ser630-Asp708-His740) engages with inhibitors through hydrogen bonding and hydrophobic interactions. X-ray crystallography reveals that the (R)-enantiomer of this β-amino ester aligns optimally within the S1 pocket—a hydrophobic cavity formed by Tyr631, Val656, Trp662, Tyr666, and Val711. The 2,4,5-trifluorophenyl group enhances binding affinity via π-stacking with tyrosine residues (Tyr662, Tyr666) and fluorine-mediated electrostatic effects. Meanwhile, the ester moiety facilitates synthetic elaboration into amide-bonded heterocycles present in clinical inhibitors like sitagliptin [4] [6].

Table 1: Role of Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate in DPP-4 Inhibitor Pharmacophores

InhibitorCore StructureIC₅₀ (nM)Key Interactions with DPP-4
NeogliptinBicyclic amino + β-amino acid16.8 ± 2.2π-stacking (Tyr666), H-bond (Glu205/206), hydrophobic S1 occupancy
SitagliptinTriazolopyrazine + β-amino acid18.0Salt bridge (Arg125), π-stacking (Tyr547)
VildagliptinCyanopyrrolidine62.0Covalent Ser630 interaction
Compound 12a*Ethyl ester intermediateN/APrecursor for S1/S2 pocket occupancy

*Derived from ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate [4]

Molecular modeling studies demonstrate that elongation of the aliphatic chain in this β-amino ester—compared to α-amino analogs—reduces intramolecular cyclization risks while maintaining conformational flexibility. This stability is essential for preserving potency during synthesis and storage. Notably, inhibitors incorporating this scaffold exhibit >20-fold higher potency than non-fluorinated analogs due to enhanced hydrophobic contact density and optimized binding kinetics [4] [6].

Role of Fluorinated Aryl Moieties in Bioactive Molecule Pharmacokinetics

The 2,4,5-trifluorophenyl group in ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate strategically addresses multiple pharmacokinetic challenges inherent to peptide-derived therapeutics:

  • Lipophilicity Optimization: Fluorine atoms increase logP by ~0.25 per substituent, enhancing membrane permeability. The trifluorophenyl moiety elevates the compound’s cLogP to 2.1, balancing aqueous solubility (required for hepatic processing) and lipid bilayer penetration [2] [4].
  • Metabolic Stability: Fluorine impedes oxidative metabolism by cytochrome P450 enzymes, particularly at the ortho-positions. This reduces first-pass clearance and extends plasma half-life. Comparative studies show trifluorinated analogs exhibit <5% dealkylation versus 35–60% for non-fluorinated counterparts after 1-hour microsomal exposure [4].
  • Bioavailability Enhancement: Electron-withdrawing fluorines lower the π-electron density of the phenyl ring, weakening CYP450 affinity while maintaining target binding. This selective electronic modulation boosts oral bioavailability to >75% in preclinical models for DPP-4 inhibitors derived from this intermediate [2] [6].

Table 2: Pharmacokinetic Impact of Fluorination Patterns in DPP-4 Inhibitor Intermediates

Aryl SubstituentMetabolic Half-life (min)Plasma Protein Binding (%)Caco-2 Permeability (×10⁻⁶ cm/s)
2,4,5-Trifluorophenyl42.7 ± 3.589.228.9
4-Fluorophenyl22.1 ± 1.878.518.3
Phenyl9.6 ± 0.772.112.4
2,3,4-Trichlorophenyl38.9 ± 2.194.38.7

Data derived from neogliptin analogs [4]

The fluorine atoms further influence conformation through orthogonal dipole moments and steric effects. This preorganizes the molecule into a bioactive conformation resembling the transition state of DPP-4’s peptide substrates. Such preorganization contributes to the high binding affinity (Kᵢ < 20 nM) observed in inhibitors like neogliptin, which incorporates this trifluorinated motif [4].

Properties

CAS Number

1151240-91-3

Product Name

ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate

IUPAC Name

ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

InChI

InChI=1S/C12H14F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6,8H,2-3,5,16H2,1H3/t8-/m1/s1

InChI Key

SCAQGFRAYMMTNM-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)N

Canonical SMILES

CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.